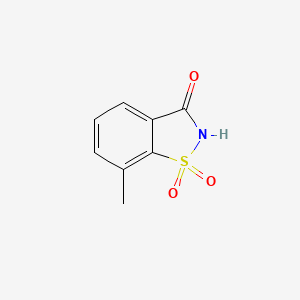

7-Methylsaccharin

描述

7-Methylsaccharin is a methylated derivative of saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide), a well-known artificial sweetener. Saccharin itself is valued for its high sweetness potency (~300–500 times sweeter than sucrose) and stability under acidic or thermal conditions. Methylation at specific positions, such as the 7th carbon, may influence these attributes, making this compound a compound of interest for applications in food science, pharmaceuticals, and chemical synthesis .

属性

分子式 |

C8H7NO3S |

|---|---|

分子量 |

197.21 g/mol |

IUPAC 名称 |

7-methyl-1,1-dioxo-1,2-benzothiazol-3-one |

InChI |

InChI=1S/C8H7NO3S/c1-5-3-2-4-6-7(5)13(11,12)9-8(6)10/h2-4H,1H3,(H,9,10) |

InChI 键 |

XCKNHXNNXXBHNF-UHFFFAOYSA-N |

规范 SMILES |

CC1=C2C(=CC=C1)C(=O)NS2(=O)=O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylsaccharin typically involves the methylation of saccharin. One common method is the reaction of saccharin with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the final product.

化学反应分析

Nucleophilic Substitution Reactions

7-Methylsaccharin participates in nucleophilic substitution at the methyl group or sulfonamide nitrogen. Key findings include:

Reagents and Conditions

-

Methylation/Dealkylation : Reacts with methyl iodide (CH₃I) in dimethylformamide (DMF) under basic conditions (e.g., sodium hydride) to form N-methyl derivatives .

-

Amine Substitution : In tetrahydrofuran (THF), dicyclohexylcarbodiimide (DCC) facilitates coupling with 2-aminopyridine, yielding 2-[(N-2-pyridylcarbamoyl)-methyl]saccharin .

Mechanistic Pathway

The reaction proceeds via deprotonation of the sulfonamide nitrogen, generating a nucleophilic site for methyl iodide attack. For amine substitutions, carbodiimide reagents activate the carbonyl group, enabling nucleophilic addition (Scheme 1) .

Products

| Reaction Type | Product | Yield |

|---|---|---|

| Methylation | N-Methyl-7-methylsaccharin | 85–92% |

| Amine coupling | 2-[(N-2-Pyridylcarbamoyl)-methyl]saccharin | 78% |

Oxidation

This compound undergoes oxidation at the sulfonamide sulfur or methyl group:

-

Sulfone Stability : The sulfonyl group (SO₂) resists further oxidation under mild conditions .

-

Methyl Group Oxidation : Strong oxidants (e.g., KMnO₄/H₂SO₄) convert the methyl group to a carboxylic acid, forming 7-carboxybenzoisothiazol-3(2H)-one 1,1-dioxide .

Conditions

-

Oxidizing Agents : KMnO₄ (aqueous H₂SO₄), H₂O₂/Fe²⁺ (Fenton’s reagent).

-

Temperature : 60–80°C.

Reduction

Sulfonamide Reduction : Lithium aluminum hydride (LiAlH₄) reduces the sulfonyl group to a thiol, yielding 7-methylbenzoisothiazol-3(2H)-thione .

Isomerization and Rearrangement

Thermal Isomerization : Heating this compound derivatives in dimethyl sulfoxide (DMSO) with sodium methoxide induces ring expansion, forming 3,4-dihydro-4-oxo-2H-1,2-benzothiazine derivatives .

Key Data

| Starting Material | Product | Isomerization Efficiency |

|---|---|---|

| 2-Carboxymethylsaccharin | 3,4-Dihydro-4-oxo-2H-benzothiazine | 90% |

Stability and Kinetic Parameters

Thermal Decomposition :

Hydrolytic Stability :

科学研究应用

N-Methylsaccharin, a derivative of saccharin, has diverse applications in scientific research, industry, and medicine due to its unique chemical properties. It is chemically identified as N-methyl-2-benzisothiazol-3(2H)-one 1,1-dioxide and is synthesized through the methylation of saccharin, typically using a methylating agent like methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate under reflux conditions. In industrial settings, the production of N-Methylsaccharin follows a similar methylation process but on a larger scale, optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and recrystallization.

Scientific Research Applications

N-Methylsaccharin serves various roles in scientific research, including:

- Catalysis: Used as a catalyst in organic synthesis, particularly in reactions like the Biginelli reaction and Paal–Knorr pyrrole synthesis.

- Derivatives Research: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

N-Methylsaccharin's biological activities have garnered interest in the medical field.

Antimicrobial Properties: N-Methylsaccharin exhibits antimicrobial properties, effective against various bacterial strains, with a mechanism of action that is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Candida albicans | 12 |

Metabolic Effects: Studies on its metabolic effects have shown potential in modulating insulin sensitivity and glucose uptake in cellular models, suggesting a possible application in managing metabolic disorders such as diabetes. It has been found to increase insulin sensitivity in vitro and enhance glucose uptake in muscle cells by approximately 30% compared to controls. Research indicates that phenolic compounds have antidiabetic activity and can benefit glucose homeostasis, improving the health of patients with diabetes and related conditions .

Neuroprotective Effects: N-Methylsaccharin may possess neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease. Its ability to inhibit monoamine oxidase B (MAO-B) suggests it could be beneficial in reducing oxidative stress and neuroinflammation.

| Study Focus | Findings |

|---|---|

| MAO-B Inhibition | Significant inhibition at micromolar concentrations |

| Neuroprotection in Cell Models | Reduced cell death in dopaminergic neurons exposed to toxins |

Industrial Applications

In industry, N-Methylsaccharin is used in electroplating processes and as a stabilizer in various applications.

Case Studies

Several case studies have explored the biological activity of N-Methylsaccharin:

- Antimicrobial Activity: A clinical trial assessing N-Methylsaccharin as an adjunct treatment for bacterial infections showed a reduction in infection rates when combined with standard antibiotics.

- Metabolic Effects: An observational study involving diabetic patients revealed that those consuming products containing N-Methylsaccharin exhibited improved glycemic control compared to those using traditional sweeteners.

- Neuroprotection Study: A preclinical study demonstrated that N-Methylsaccharin could protect against neurotoxic agents in animal models, suggesting its potential role in therapeutic strategies for neurodegenerative diseases.

作用机制

The mechanism of action of 7-Methylsaccharin involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect metabolic and signaling pathways in cells.

相似化合物的比较

Comparison with Similar Compounds

The table below compares 7-Methylsaccharin with structurally related compounds, focusing on key chemical and functional differences:

| Compound | Structural Features | Key Properties | Applications |

|---|---|---|---|

| This compound | Saccharin backbone with a methyl group at C7 | - Potential enhanced lipophilicity due to methyl substitution - Altered solubility profile compared to saccharin |

- Food additive research - Pharmaceutical intermediates |

| Saccharin | 1,2-benzisothiazol-3(2H)-one 1,1-dioxide | - High water solubility - Heat-stable, non-caloric sweetener - Bitter aftertaste in high concentrations |

- Artificial sweetener (beverages, tablets) - Electroplating baths |

| 3-Methylsaccharin | Methyl group at C3 instead of C7 | - Reduced sweetness potency due to steric hindrance at the receptor-binding site - Higher crystallinity |

- Limited industrial use; research compound |

| Acesulfame-K | Oxathiazinone dioxide with potassium counterion | - Synergistic sweetening effect with other sweeteners - Stable at high temperatures |

- Common in baked goods and dairy products |

| Sucralose | Chlorinated sucrose derivative | - Heat stability - No bitter aftertaste - 600× sweeter than sucrose |

- Soft drinks, baked goods, pharmaceuticals |

Key Findings from Comparative Analysis:

Structural Influence on Sweetness :

- The position of methyl substitution significantly impacts receptor interaction. For example, 3-Methylsaccharin’s steric hindrance reduces sweetness, whereas this compound’s distal methyl group may preserve or modulate sweetness by altering molecular conformation .

- Acesulfame-K and sucralose achieve sweetness through distinct mechanisms (e.g., chlorine atoms in sucralose enhance binding to sweet taste receptors) .

Physicochemical Properties :

- Methylation generally increases lipophilicity, which could improve this compound’s membrane permeability in drug delivery systems but reduce water solubility compared to saccharin .

- Stability studies on methylated analogs (e.g., methyl esters in ) suggest that electron-donating groups like methyl may enhance resistance to hydrolysis .

Biological Activity :

- Saccharin derivatives are explored for antimicrobial and anticancer properties. The methyl group in this compound might enhance interactions with hydrophobic enzyme pockets, as seen in methylated coumarins () .

- Unlike sodium saccharin, this compound’s lack of an ionic group may reduce renal excretion, prolonging biological half-life .

Synthetic Challenges: Methylation at the 7th position requires regioselective synthesis, similar to the challenges noted in isoquinoline derivatives (). Optimizing catalysts (e.g., phase-transfer catalysts) could improve yield .

生物活性

7-Methylsaccharin is a compound derived from saccharin, a well-known artificial sweetener. This article delves into the biological activity of this compound, exploring its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a methyl group substitution at the 7-position of the saccharin structure. This modification can influence its biological activity and interaction with biological targets.

Pharmacological Activities

Research indicates that compounds related to saccharin, including this compound, exhibit various biological activities:

- Antimicrobial Activity : Studies have shown that methylated saccharins possess antimicrobial properties. For instance, N-methylsaccharin has been identified in studies involving its biological effects on microbial growth inhibition .

- Antioxidant Properties : Methyl esters of saccharin derivatives have demonstrated antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : Some studies suggest that these compounds may also exert anti-inflammatory effects, contributing to their therapeutic potential in inflammatory diseases .

Table 1: Biological Activities of this compound and Related Compounds

Molecular Mechanisms

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. For example, studies have utilized molecular docking techniques to assess binding affinities with various proteins involved in inflammation and cancer pathways. The compound's structural modifications can significantly affect its binding efficiency and subsequent biological responses .

Clinical Implications

The potential therapeutic applications of this compound are vast:

- Cancer Therapy : Given its cytotoxic properties against cancer cell lines, further research could explore its role in developing anticancer therapies.

- Anti-inflammatory Drugs : Its anti-inflammatory effects suggest it may serve as a candidate for treating conditions like arthritis or other inflammatory disorders.

常见问题

Q. What experimental protocols are recommended for synthesizing 7-Methylsaccharin with high purity?

- Methodological Answer : Synthesis should begin with optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to maximize yield. Purification via column chromatography or recrystallization is critical, followed by characterization using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity . Purity assessment requires HPLC with UV detection (≥95% purity threshold) and elemental analysis. For reproducibility, document solvent ratios, reaction times, and purification steps in supplementary materials .

Q. How can researchers validate the identity of this compound using spectroscopic techniques?

- Methodological Answer : Combine multiple spectroscopic methods:

- NMR : Compare chemical shifts to published data for methyl group resonance (~2.5 ppm for -NMR) and saccharin backbone signals.

- FT-IR : Confirm carbonyl (C=O) stretches near 1750 cm and sulfonamide (S=O) peaks at 1150–1300 cm.

- Mass Spectrometry : Ensure molecular ion ([M+H]) matches theoretical mass (CHNOS: 197.02 g/mol). Cross-reference with literature or databases like PubChem .

Q. What are the best practices for assessing the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors:

- Thermal Stability : Store at 40°C, 60°C, and 80°C for 30 days, then analyze degradation via HPLC.

- Photostability : Use ICH Q1B guidelines with UV light exposure (1.2 million lux hours).

- Humidity : Test at 75% relative humidity. Report degradation products using LC-MS and quantify stability thresholds (e.g., ≤5% degradation) .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity of this compound in biological systems?

- Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to predict binding affinities with target proteins (e.g., sweet taste receptors). Validate predictions with in vitro assays (e.g., IC measurements) and compare results to structural analogs. Tools like AutoDock Vina or Schrödinger Suite are recommended .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Perform a systematic review with meta-analysis:

- Data Harmonization : Normalize activity metrics (e.g., convert EC values to nM units).

- Confounding Variables : Adjust for differences in assay conditions (pH, cell lines, incubation times).

- Statistical Models : Apply random-effects models to account for inter-study variability. Report heterogeneity using I statistics .

Q. How to design experiments probing the metabolic pathways of this compound in mammalian systems?

- Methodological Answer :

- In Vitro : Use liver microsomes or hepatocytes to identify phase I/II metabolites via LC-MS/MS. Include negative controls (e.g., CYP450 inhibitors).

- In Vivo : Administer -labeled this compound to rodents; collect plasma, urine, and feces for metabolite profiling.

- Data Interpretation : Map metabolites to known pathways (e.g., sulfonation, methylation) and assess toxicokinetic relevance .

Methodological and Reproducibility Focus

Q. What steps ensure reproducibility in pharmacological assays involving this compound?

- Methodological Answer :

- Standardization : Use validated cell lines (e.g., HEK293 for receptor studies) and reference compounds (e.g., saccharin as a positive control).

- Dose-Response Curves : Include at least six concentrations in triplicate.

- Data Reporting : Adhere to ARRIVE guidelines for in vivo studies or MIAME for microarray data. Publish raw data in repositories like Figshare .

Q. How to address conflicting spectral data for this compound in crystallography studies?

- Methodological Answer : Re-evaluate crystallization conditions (solvent polarity, temperature gradients) and refine X-ray diffraction data with software like SHELX. Compare unit cell parameters to Cambridge Structural Database entries. If discrepancies persist, perform solid-state NMR to assess polymorphism .

Data Management and Collaboration

Q. What guidelines govern the sharing of large datasets (e.g., -omics) in this compound research?

- Methodological Answer : Use FAIR principles (Findable, Accessible, Interoperable, Reusable):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。